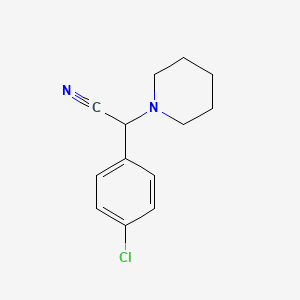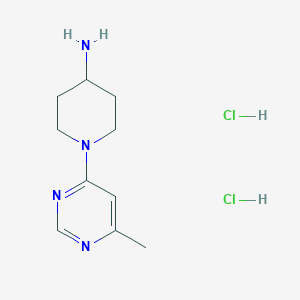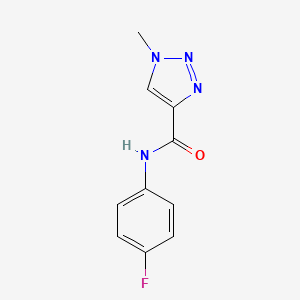
N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, also known as 4F-MDMB-BICA, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a member of the indole-3-carboxamide family and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has developed various synthetic routes and characterized derivatives related to N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, demonstrating its versatility in chemical synthesis. For instance, studies have explored the synthesis and crystal structure of compounds with similar frameworks, providing insights into their antitumor activity and molecular interactions (Hao et al., 2017). Another research effort detailed the catalyst- and solvent-free synthesis of benzamide derivatives through microwave-assisted Fries rearrangement, highlighting the method's efficiency and potential for generating related compounds (Moreno-Fuquen et al., 2019).
Biological Activities
The biological activities of compounds structurally related to N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide have been extensively studied. These include investigations into their antimicrobial, antitumor, and enzymatic inhibition properties. For example, derivatives have shown promise as potent antimicrobial agents against various pathogens, indicating potential therapeutic applications (Pokhodylo et al., 2021). Another study demonstrated the synthesis and biological evaluation of derivatives as anticancer agents, exploring their cytotoxic effects against different cancer cell lines (Aliabadi et al., 2010).
Application in Bioimaging
Innovative applications in bioimaging have also been reported, where triazole-based fluorescent probes, closely related to the chemical structure of interest, have been developed for selective and sensitive detection of metal ions, such as Zn2+. These probes demonstrate significant potential for intracellular imaging and diagnostic applications (Iniya et al., 2014).
Wirkmechanismus
Target of Action
The primary target of N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is the Succinate Dehydrogenase Inhibitors (SDHIs) . SDHIs are a class of fungicides that play a crucial role in plant protection. They inhibit the activity of phytopathogenic fungi, making them a potential target for novel SDHIs .
Mode of Action
N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide interacts with its target by binding with the ubiquinone-binding region of SDH. This binding is facilitated by hydrogen bonds, carbon hydrogen bonds, π-alkyl, amide-π stacking, F–N and F–H interactions . This interaction results in strong inhibition activity on SDH, leading to overexpression of p53, a gene responsible for negative regulation of the cell cycle .
Biochemical Pathways
The compound’s action affects the biochemical pathways related to the production of reactive oxygen species (ROS) and mitochondrial membrane potential (MMP). The compound increases both the intracellular ROS level and MMP . This leads to changes in the structure of mycelia and cell membrane .
Pharmacokinetics
In silico tests suggest that certain derivatives of the compound have good adme properties and cause relatively low toxicity . These properties can affect the bioavailability of the compound, influencing its efficacy and safety.
Result of Action
The action of N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide results in molecular and cellular effects. It changes the structure of mycelia and cell membrane . Additionally, it increases both the intracellular ROS level and MMP . These changes can lead to the inhibition of phytopathogenic fungi, providing potential benefits for plant protection .
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O/c1-15-6-9(13-14-15)10(16)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMZDIWWSADJSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

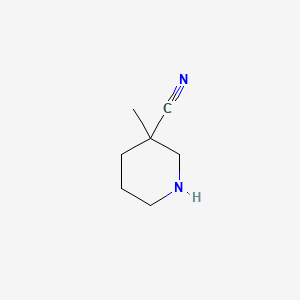
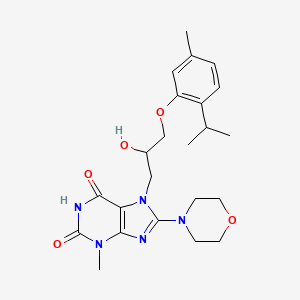


![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2925277.png)

![2-[6-(methylsulfanyl)hexyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2925279.png)

![4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2925285.png)
![[4-(Propylthio)phenyl]amine hydrochloride](/img/structure/B2925286.png)
